molecular formula C2H4N4O4 B1673585 1,1-Diamino-2,2-dinitroethylene CAS No. 145250-81-3

1,1-Diamino-2,2-dinitroethylene

Cat. No.: B1673585
CAS No.: 145250-81-3
M. Wt: 148.08 g/mol
InChI Key: FUHQFAMVYDIUKL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diamino-2,2-dinitroethylene can be synthesized through a combination of nitration and hydrolysis steps. One common method involves the nitration of 2-methylimidazole followed by hydrolysis . Another method includes the cooling crystallization technique combined with repeated grinding to produce spherical this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes followed by purification steps to ensure high purity and yield. The cooling crystallization method is particularly favored for its efficiency in producing thermally stable spherical particles .

Chemical Reactions Analysis

Types of Reactions: 1,1-Diamino-2,2-dinitroethylene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,1-Diamino-2,2-dinitroethylene has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1,3,5-Trinitro-2-oxo-1,3,5-triazacyclohexane (RDX)
  • 1,3,5,7-Tetranitro-1,3,5,7-tetraazacyclooctane (HMX)
  • 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB)

Comparison: 1,1-Diamino-2,2-dinitroethylene is unique due to its combination of high detonation performance and low sensitivity. Unlike RDX and HMX, which are more sensitive to shock and friction, this compound offers a safer alternative for use in insensitive munitions . Its synthesis is also simpler compared to these compounds, making it a more accessible option for industrial applications .

Properties

IUPAC Name

2,2-dinitroethene-1,1-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4N4O4/c3-1(4)2(5(7)8)6(9)10/h3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHQFAMVYDIUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C([N+](=O)[O-])[N+](=O)[O-])(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70894014
Record name 1,1-Diamino-2,2-dinitroethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145250-81-3
Record name 1,1-Diamino-2,2-dinitroethylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145250-81-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name FOX-7
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145250813
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1-Diamino-2,2-dinitroethylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70894014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FOX-7
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B2KYV7C3F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The 4,6-dihydroxy-5,5-dinitro-2-(dinitromethylene)-2,5-dihydropyrimidine produced by the nitration reaction of 4,6-dihydroxy-2-methylpyrimidine in this comparative example, was hydrolyzed to give 1,1-diamino-2,2-dinitroethylene with the combined yield of 50%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1-Diamino-2,2-dinitroethylene
Reactant of Route 2
1,1-Diamino-2,2-dinitroethylene
Reactant of Route 3
1,1-Diamino-2,2-dinitroethylene
Reactant of Route 4
1,1-Diamino-2,2-dinitroethylene
Reactant of Route 5
1,1-Diamino-2,2-dinitroethylene
Reactant of Route 6
1,1-Diamino-2,2-dinitroethylene

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